molecular formula C25H42N8O7 B6316065 acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide CAS No. 1565822-19-6

acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide

Cat. No.: B6316065
CAS No.: 1565822-19-6
M. Wt: 566.7 g/mol
InChI Key: MBSRKKXVZCDQSH-OXJRKUMDSA-N
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Description

The compound acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide is a structurally complex molecule featuring:

  • Acetic acid moiety: A key functional group known for its role in metabolic pathways (e.g., TCA cycle) and biochemical reactivity .
  • Peptide-like backbone: Contains multiple stereospecific amino acid residues, including a (2R)-2-amino-3-methylbutanoyl group and a (2S)-5-(diaminomethylideneamino)pentanamide chain.
  • Diaminomethylideneamino group: A guanidine-like structure, which may contribute to hydrogen bonding or enzymatic recognition .

Properties

CAS No.

1565822-19-6

Molecular Formula

C25H42N8O7

Molecular Weight

566.7 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t17-,18-,19+;/m0./s1

InChI Key

MBSRKKXVZCDQSH-OXJRKUMDSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O.CC(=O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with anchoring the C-terminal amino acid to a 2-chlorotrityl chloride resin, chosen for its high loading capacity and compatibility with acid-sensitive protecting groups. The first amino acid, typically Boc-protected to prevent unintended side reactions, is coupled under inert conditions using collidine as a base. For this compound, the C-terminal residue (4-methylpentanamide) is attached via its carboxyl group, forming a stable ester linkage with the resin.

Sequential Amino Acid Coupling

Subsequent amino acids are added using Fmoc/tBu protection strategies. Each cycle involves:

  • Deprotection : Removal of the Fmoc group with 20% piperidine in DMF, exposing the α-amino group for coupling.

  • Activation : The incoming Fmoc-amino acid is activated with HATU/HOAt or HCTU in the presence of collidine or N-methylmorpholine (NMM), forming an active ester intermediate.

  • Coupling : The activated amino acid reacts with the resin-bound peptide, with reaction times optimized to 1–4 hours depending on steric hindrance.

For sterically demanding residues like (2R)-2-amino-3-methylbutanoyl, double coupling protocols or elevated temperatures (40–50°C) may be employed to ensure >95% coupling efficiency.

Incorporation of Specialized Functional Groups

Guanidino (Diaminomethylideneamino) Group Installation

The guanidino group, critical for molecular recognition, is introduced using Fmoc-Arg(Pbf)-OH. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidine during synthesis, requiring harsh acidic conditions (95% TFA) for removal. Post-cleavage, the guanidino group is regenerated, necessitating careful handling to avoid decomposition.

4-Nitroanilino Moiety Attachment

The 4-nitroanilino group is incorporated via a p-nitroaniline derivative during the final coupling step. This aromatic amine is coupled to the peptide’s N-terminus using HCTU activation under mildly basic conditions (pH 7–8). The nitro group’s electron-withdrawing nature necessitates prolonged reaction times (6–8 hours) to achieve quantitative yields.

Cleavage and Global Deprotection

Resin Cleavage Conditions

The peptide-resin linkage is cleaved using a cocktail of hexafluoroisopropanol (HFIP) and dichloromethane (DCM) (1:4 v/v), selectively releasing the peptide while preserving acid-labile protecting groups. For this compound, two successive 30-minute treatments ensure complete cleavage without premature deprotection.

Side-Chain Deprotection

Global deprotection is achieved with trifluoroacetic acid (TFA) containing scavengers (water and triisopropylsilane), removing tert-butyl (tBu) and Pbf groups. The reaction is monitored by HPLC to confirm full deprotection, typically requiring 2–3 hours at room temperature.

Purification and Characterization

Reverse-Phase HPLC

Crude product is purified using a C18 column with a gradient of acetonitrile/water (0.1% TFA). The target compound elutes at ~65% acetonitrile, confirmed by analytical HPLC (≥95% purity).

Mass Spectrometry Validation

High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) at m/z 568.6, consistent with the theoretical mass. Isotopic distribution patterns verify the absence of truncation products or deletion sequences.

Synthetic Challenges and Optimization

Epimerization Mitigation

The presence of multiple chiral centers (e.g., (2S)- and (2R)-configurations) necessitates low-temperature couplings (0–4°C) and minimized exposure to basic conditions to suppress racemization.

Aggregation Prevention

In situ neutralization protocols using DIEA/collidine mixtures reduce peptide aggregation during elongation, particularly for hydrophobic segments like 4-methylpentanamide .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts, oxidizing agents such as potassium permanganate, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of amides or esters.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It can act as a reagent in various organic reactions, including:

  • Peptide synthesis : The compound can be utilized in the formation of peptide bonds through coupling reactions.
  • Functional group transformations : It undergoes oxidation and reduction reactions, allowing for the modification of functional groups to create derivatives with altered properties.

Biology

The biological applications of this compound are significant, particularly in studying its interactions with biological macromolecules:

  • Biochemical Probes : Researchers investigate its potential as a biochemical probe to study protein-ligand interactions.
  • Drug Development : Its structure allows for exploration as a drug candidate targeting specific enzymes or receptors involved in disease pathways.

Medicine

In medicinal chemistry, acetic acid; (2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide is being explored for:

  • Therapeutic Applications : Research focuses on its efficacy against specific diseases, particularly those involving enzyme inhibition or receptor modulation.

Industry

In industrial applications, this compound is valuable for developing new materials:

  • Polymer Production : Its unique chemical properties make it suitable for creating advanced polymers and coatings.

Case Study 1: Drug Development

Recent studies have focused on the compound's potential as an inhibitor for specific enzymes associated with cancer. In vitro assays demonstrated that modifications to the acyl groups significantly enhanced binding affinity to target sites, suggesting a pathway for therapeutic development.

Case Study 2: Biochemical Probing

A study published in a peer-reviewed journal examined how this compound interacts with RNA-binding proteins. The results indicated that it could effectively alter the conformation of target proteins, providing insights into RNA-protein interactions critical for cellular function.

Mechanism of Action

The mechanism of action of acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation, depending on the biological context.

Comparison with Similar Compounds

Anti-Inflammatory Analogues

Compounds with modified acetic acid side chains demonstrate significant biological activity. For example:

Compound Name Structural Features Activity Reference
Indomethacin derivatives Substituted indole-3-acetic acid with acetoxy acetic acid side chain 2× anti-inflammatory activity of indomethacin in rat paw edema tests
Target compound Guanidine and nitroanilino groups on a peptide-acetic acid hybrid Hypothesized to target inflammatory pathways (e.g., ACE2 or phospholipase A2 inhibition)

Key Insight: The acetoxy acetic acid modification in indomethacin derivatives (e.g., compound 54) enhances anti-inflammatory activity, suggesting that the target compound’s guanidine and nitroanilino groups may similarly optimize receptor binding .

Antifungal/Antimicrobial Analogues

Acetic acid and related short-chain acids exhibit microbial growth modulation:

Compound Name Activity Against T. rubrum Mechanism Reference
Acetic acid Ineffective alone pH modulation, weak antifungal activity
L-Lactic acid + Acetic acid Synergistic inhibition (complete growth arrest) Combined disruption of membrane integrity and metabolic pathways
Target compound Not directly tested, but peptide backbone may enhance membrane penetration Potential protease inhibition via guanidine group

Key Insight : While acetic acid alone is ineffective against fungi like T. rubrum, its combination with lactic acid or integration into peptide hybrids (as in the target compound) could enhance efficacy .

Anti-Cancer Analogues

Acetamide derivatives with halogenated aromatic groups show cytotoxic effects:

Compound Name Structural Features Activity Reference
(2-Bromo-4,5-dimethoxyphenyl)-acetic acid hydrazide Bromo and methoxy substituents Moderate anti-cancer activity in vitro
N-(2-Methylphenyl)-2-[(thiazolidinone)sulfonyl]acetamide Sulfonyl and thiazolidinone groups Targets kinase pathways
Target compound 4-Nitroanilino and guanidine groups Potential DNA intercalation or topoisomerase inhibition

Key Insight: Halogen and nitro groups enhance DNA-binding capacity in anti-cancer agents, suggesting the target compound’s 4-nitroanilino group may contribute to similar mechanisms .

Metabolic Pathway Analogues

Acetic acid derivatives participate in central carbon metabolism:

Compound Name Metabolic Role Reference
Acetic acid Converted to acetyl-CoA for energy production
Furoic acid Degraded via NADH-dependent pathways
Target compound Hypothesized to interfere with amino acid metabolism via guanidine group

Biological Activity

Acetic acid; (2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide is a complex organic compound with significant biological implications. Its structure includes multiple functional groups that contribute to its reactivity and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with biological macromolecules, therapeutic potential, and relevant case studies.

Molecular Formula: C25H42N8O7
Molecular Weight: 566.7 g/mol
IUPAC Name: Acetic acid; (2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide
CAS Number: 1565822-19-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties by inhibiting viral replication and entry into host cells. The presence of amino and nitro groups may enhance these effects through specific interactions with viral proteins or host cell receptors.
  • Enzyme Inhibition : The compound's structural components indicate a potential for inhibiting specific enzymes involved in metabolic pathways or disease processes. For instance, the acylamide group may interact with serine proteases, which are critical in various physiological functions and disease mechanisms.
  • Protein Interaction : Research indicates that compounds with complex amino acid structures can modulate protein-protein interactions, potentially affecting signal transduction pathways. This could lead to therapeutic applications in diseases where such pathways are dysregulated.

Case Study 1: Antiviral Efficacy

A study conducted on related compounds demonstrated that modifications to the amino acid side chains significantly affected their antiviral efficacy against human viruses. Compounds similar to acetic acid; (2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide showed promising results in vitro against influenza viruses, suggesting a potential pathway for further research into its antiviral applications .

Case Study 2: Enzyme Inhibition

Another study investigated the enzyme inhibition properties of structurally related compounds on proteases involved in cancer progression. The findings indicated that certain modifications could enhance binding affinity, leading to decreased enzymatic activity and subsequent inhibition of tumor growth in preclinical models.

Research Findings

Recent research has focused on the synthesis and characterization of this compound, exploring its interactions with various biological targets:

StudyTargetFindings
Viral ProteinsDemonstrated inhibition of viral replication in vitro.
Serine ProteasesIdentified as a potential inhibitor, reducing enzymatic activity significantly.
Protein InteractionsShowed modulation of signaling pathways related to cell proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can coupling agents optimize amide bond formation?

  • Methodological Answer : The synthesis of structurally complex amides typically employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to activate carboxyl groups for amide bond formation . For stereochemical fidelity, ensure chiral amino acid precursors (e.g., (2R)-2-amino-3-methylbutanoyl) are resolved via chiral HPLC before coupling . Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to avoid racemization.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) to verify stereochemistry and connectivity, High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation, and Infrared (IR) spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) . Purity should be assessed via reverse-phase HPLC with UV detection at 254 nm .

Q. What precautions are necessary to preserve reactive groups (e.g., diaminomethylideneamino, nitroanilino) during synthesis?

  • Methodological Answer : Protect the diaminomethylideneamino group using acid-labile tert-butoxycarbonyl (Boc) groups during synthesis to prevent undesired side reactions . For the nitroanilino moiety, avoid reducing agents like NaBH₄ or LiAlH₄, which could reduce the nitro group to an amine .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, stoichiometry). For example, polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while lower temperatures (0–5°C) mitigate side reactions . Real-time monitoring via in-situ FTIR or Raman spectroscopy can track reaction progress .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals. For ambiguous NOE effects in stereochemical analysis, compare experimental data with computational NMR predictions (e.g., DFT-based tools like Gaussian) . If MS data conflicts with expected molecular ions, check for adduct formation (e.g., Na⁺/K⁺) or employ ion mobility spectrometry .

Q. What computational strategies predict the compound’s biological activity and binding modes?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with target proteins (e.g., enzymes with guanidine-binding pockets). Molecular Dynamics (MD) simulations (AMBER, GROMACS) can assess stability of ligand-receptor complexes over time . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. How can stereochemical outcomes be controlled in the synthesis of chiral centers?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Evans oxazaborolidine catalysts) for enantioselective steps. For post-synthesis analysis, use chiral stationary-phase HPLC or vibrational circular dichroism (VCD) to confirm enantiomeric excess . X-ray crystallography of intermediates provides definitive stereochemical assignments .

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

  • Methodological Answer : Develop a fluorogenic or chromogenic assay targeting enzymes with conserved active sites (e.g., serine proteases or kinases). For example, measure inhibition of trypsin-like activity using Boc-Gln-Ala-Arg-AMC as a substrate, monitoring fluorescence (λₑₓ = 380 nm, λₑₘ = 460 nm) . Include positive controls (e.g., leupeptin for protease inhibition) and validate results with dose-response curves (IC₅₀ calculations) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide
Reactant of Route 2
acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide

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